![molecular formula C3H7NO2S B3024153 Isothiazolidine 1,1-dioxide CAS No. 5908-62-3](/img/structure/B3024153.png)
Isothiazolidine 1,1-dioxide
Overview
Description
Isothiazolidine 1,1-dioxide is a chemical compound with the empirical formula C3H7NO2S . It is also known by other names such as 1,1-Dioxo-isothiazolidine . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Isothiazolidine 1,1-dioxide involves multi-component protocols for small molecular probe discovery . It has been used in the formation of various compounds such as 4-benzoyl-2-methylisothiazol-3(2H)-one through the reaction of N-methyl-4-oxo-4-phenylbutanamide and SOCl2 .Molecular Structure Analysis
The molecular structure of Isothiazolidine 1,1-dioxide consists of a five-membered heterocyclic ring . The molecule contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 sulfonamide .Chemical Reactions Analysis
Isothiazolidine 1,1-dioxide participates in various chemical reactions. For instance, it is involved in one-pot, multi-component protocols for small molecular probe discovery .Physical And Chemical Properties Analysis
Isothiazolidine 1,1-dioxide has a molecular weight of 121.16 . It is a liquid in its pure form .Scientific Research Applications
Anti-Arthritic Applications
Isothiazolidine 1,1-dioxide derivatives have been identified as potential antiarthritic agents. Notably, compounds like S-2474, which feature the isothiazolidine 1,1-dioxide (gamma-sultam) skeleton, have shown promising results in in vitro assays and animal arthritic models. These compounds are effective in inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as reducing interleukin-1 production, without causing ulcerogenic activities. S-2474, in particular, has reached clinical trial stages for its antiarthritic potential (Inagaki et al., 2000); (Inagaki, 2003).
Synthetic Chemistry and Library Synthesis
Isothiazolidine 1,1-dioxide serves as a core scaffold in synthetic chemistry, enabling the construction of libraries for small molecular probe discovery. Techniques such as one-pot click/aza-Michael or click/OACC esterification protocols have been employed to generate diverse compounds. This approach facilitates rapid generation of a vast array of triazole-containing isothiazolidine 1,1-dioxides for various applications (Rolfe et al., 2011).
Novel Chemical Reactions and Synthesis
Research has explored novel chemical reactions involving isothiazolidine 1-oxide, revealing its versatile nature in synthetic chemistry. The compound's reactions at the nitrogen and α-sulfinyl carbon have been particularly noteworthy. These reactions have led to the creation of unique cyclic sulfinamides and other derivatives, expanding the chemical utility of isothiazolidine 1-oxide (Semko et al., 1993).
Cyclin-Dependent Kinase Inhibitors in Cancer Research
Isothiazolidine 1,1-dioxide derivatives have been studied for their role as cyclin-dependent kinase (CDK) inhibitors. These compounds, particularly those modified with 1λ(6)-isothiazolidine-1,1-dioxide at specific positions, have shown promising results in inhibiting CDK1 and CDK2. Their potential as anti-proliferative agents in cancer cell lines like EJ, HCT116, SW620, and A549 has been highlighted, indicating their relevance in cancer research (Lee et al., 2008).
Chiral Auxiliary in Stereoselective Synthesis
Isothiazole 1,1-dioxides have found applications as chiral auxiliaries in stereoselective synthesis. They have been used in various asymmetric reactions, including alkylations, acylations, and aldolizations. These compounds have contributed to the development of new synthetic methods and biological applications, proving their versatility in organic chemistry (Schulze & Illgen, 1997).
Vascular Smooth Muscle Cell Proliferation Inhibition
Isothiazole dioxide derivatives have been investigated for their potential in inhibiting vascular smooth muscle cell proliferation. These compounds, particularly those with specific substitutions, have demonstrated an ability to affect the protein farnesylation process, influencing cell cycle progression and proliferation. This suggests potential applications in cardiovascular diseases and related therapeutic areas (Ferri et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1,2-thiazolidine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYCWCIGCYGQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348987 | |
Record name | isothiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazolidine 1,1-dioxide | |
CAS RN |
5908-62-3 | |
Record name | isothiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanesultam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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